molecular formula C13H18FNO3S B2777626 {4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol CAS No. 1497773-50-8

{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol

Cat. No.: B2777626
CAS No.: 1497773-50-8
M. Wt: 287.35
InChI Key: IYPHGSDFYPBZSL-UHFFFAOYSA-N
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Description

“{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol” is a chemical compound with the CAS number 1497773-50-8 . It has a molecular formula of C13H18FNO3S and a molecular weight of 287.35 . The compound is typically stored at room temperature and appears as an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18FNO3S/c1-10-4-6-15(7-5-10)19(17,18)13-8-11(9-16)2-3-12(13)14/h2-3,8,10,16H,4-7,9H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 444.9±55.0 °C and a predicted density of 1.289±0.06 g/cm3 . Its pKa is predicted to be 13.90±0.10 .

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

The development of advanced materials for fuel cell applications has led to the synthesis of novel sulfonated polymers. These materials, including sulfonated poly(arylene ether sulfone) copolymers, exhibit exceptional properties as proton exchange membranes (PEMs). They are characterized by high proton conductivity and low methanol permeability, making them suitable for use in fuel cells. For instance, comb-shaped sulfonated poly(arylene ether sulfone) copolymers show high proton conductivity, ranging from 34−147 mS/cm, depending on the sulfonic acid group content. These materials demonstrate excellent polyelectrolyte membrane characteristics for fuel cell applications, highlighting their potential to enhance the performance and efficiency of fuel cells (Kim, Robertson, & Guiver, 2008).

Synthesis and Properties of Sulfonated Polymers

The synthesis of sulfonated polymers involves novel monomers and copolymerization techniques to achieve materials with specific properties. For example, new monomers containing pendent methoxyphenyl groups were synthesized and subsequently transformed into sulfonated copolymers. These materials, designed with flexible and tough membranes, show promising proton conductivities and low methanol permeabilities. Such characteristics are essential for their application in proton exchange membranes, indicating their significant role in the development of more efficient and durable fuel cells (Wang et al., 2012).

Chemical Synthesis and Reactions

The chemical synthesis involving "{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol" derivatives plays a crucial role in various reactions and product formulations. Research into the double reduction of cyclic sulfonamides to synthesize specific compounds demonstrates the compound's versatility in organic synthesis. Such processes underline the importance of this chemical compound in facilitating complex reactions, thereby contributing to the field of organic chemistry and material science (Evans, 2007).

Catalysis and Biofuel Production

The functionalization of mesoporous biochar with sulfonic acid groups, utilizing derivatives of "this compound," showcases its application in catalysis and biofuel production. Such modified biochars exhibit high catalytic efficiency in esterification reactions for biodiesel synthesis and alkylation reactions for biofuel production. This research highlights the compound's potential in developing new catalysts that improve reaction selectivity and efficiency, thus contributing to sustainable energy solutions (Li et al., 2019).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, eye irritation, and respiratory irritation, respectively.

Properties

IUPAC Name

[4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S/c1-10-4-6-15(7-5-10)19(17,18)13-8-11(9-16)2-3-12(13)14/h2-3,8,10,16H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPHGSDFYPBZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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